カシアサイドB2

説明

Synthesis Analysis

The total synthesis of compounds related to Cassiaside B2, such as cassiarins A and B, involves biomimetic strategies including Negishi-type coupling and Ag(I)-promoted formation of tricyclic cores. These syntheses provide insight into the methods that could potentially be applied to Cassiaside B2 and similar compounds (Yuan-Shan Yao & Z. Yao, 2008).

Molecular Structure Analysis

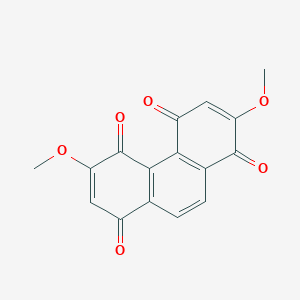

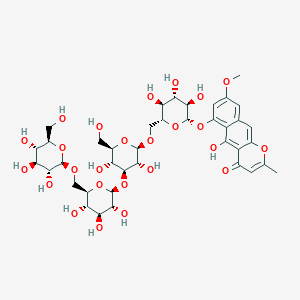

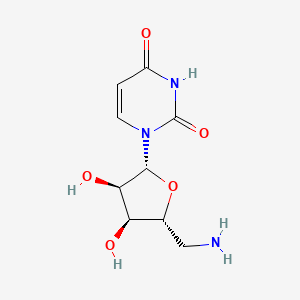

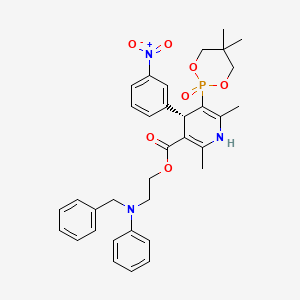

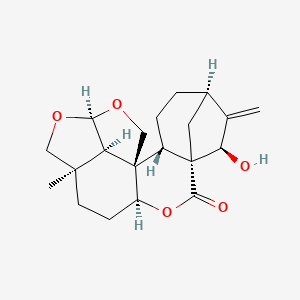

The structure of Cassiaside B2, along with another compound Cassiaside C2, has been elucidated based on spectral and chemical evidence. These compounds have been identified as glycosides with complex sugar moieties attached to a naphthopyrone aglycone, indicating a sophisticated molecular architecture conducive to their bioactivity (S. Kitanaka, T. Nakayama, T. Shibano, E. Ohkoshi, M. Takido, 1998).

Chemical Reactions and Properties

Cassiaside B2's naphthopyrone core is significant for its chemical reactivity and interactions. The synthesis and functionalization of related naphthopyrone structures have been explored, showing the potential for diverse chemical reactions that could modify or enhance the biological activities of these compounds (Zhao-Lan Zhang & Biao Yu, 2003).

Physical Properties Analysis

While specific studies on the physical properties of Cassiaside B2 are not directly available, research on similar compounds suggests that these glycosides have distinct physical characteristics influenced by their sugar moieties and aglycone structures. These properties include solubility, melting points, and optical activity, which are critical for their extraction, purification, and application in various biological studies.

Chemical Properties Analysis

Cassiaside B2's chemical properties, particularly its solubility and stability, are influenced by its glycosidic bonds and naphthopyrone structure. These aspects affect its bioavailability and interaction with biological membranes, enzymes, and receptors. The compound's ability to inhibit histamine release from mast cells, as demonstrated in studies, suggests its chemical interaction with cellular components is significant for its antiallergic effects (S. Kitanaka, T. Nakayama, T. Shibano, E. Ohkoshi, M. Takido, 1998).

科学的研究の応用

体重管理

カシアサイドB2は、体重管理における可能性について研究されています。 計算機による分子ドッキング研究では、this compoundはセロトニン受容体5-HT2Cの作動薬として作用する可能性があることが示唆されています 。この受容体は、満腹感と食欲のコントロールを仲介する上で重要な役割を果たしています。this compoundは、特定の薬物の食欲抑制効果を模倣する可能性があるため、肥満の管理のための自然な代替手段となる可能性があります。

抗高脂血症

研究によると、this compoundは抗高脂血症の特性を備えていることが示されています 。これは、this compoundが血中の脂質レベルを下げるのに役立つ可能性があり、心血管の健康に有益であり、高コレステロール血症に関連する疾患を予防できることを意味します。

抗糖尿病活性

This compoundは抗糖尿病特性を持つ可能性があります。 これは、伝統的に糖尿病の治療に使用されてきたカワラケツメイ(Cassia obtusifolia)の薬理学的プロファイルの一部です 。この化合物は、血糖値の調節とインスリン感受性の向上に役立つ可能性があります。

抗菌効果

This compoundの抗菌活性は、別の興味深い分野です。 これは、さまざまな細菌および真菌感染症に対する治療法を開発するために使用でき、感染症の分野に貢献する可能性があります .

抗炎症特性

This compoundは、抗炎症効果と関連付けられています。 この用途は、慢性炎症性疾患の治療において重要であり、新しい抗炎症薬の開発につながる可能性があります .

肝保護効果

This compoundの肝保護特性は、毒素、薬物、および病気によって引き起こされる肝臓の損傷から保護する用途を示唆しています。 これは、肝疾患の治療と予防に役立つ化合物になる可能性があります .

神経保護の可能性

This compoundは、神経保護効果を持つ可能性があり、アルツハイマー病やパーキンソン病などの神経変性疾患における潜在的な治療用途を提供します 。これは、神経細胞の損傷から保護する新しい治療法の道を切り開く可能性があります。

ヒスタミン放出と抗血小板凝集

最後に、this compoundはヒスタミン放出と抗血小板凝集に寄与します。 これは、アレルギー反応と心血管の健康において特に関連しており、血小板凝集のコントロールが重要です .

作用機序

Target of Action

Cassiaside B2 primarily targets the serotonin receptor 5-HT2C , the protein tyrosine phosphatase 1B (PTP1B) , and human monoamine oxidase A (hMAO-A) . The serotonin receptor 5-HT2C is known to mediate satiety, appetite, and consumption behavior . PTP1B and hMAO-A are enzymes that play crucial roles in cellular signaling and metabolism .

Mode of Action

Cassiaside B2 acts as an agonist of the serotonin receptor 5-HT2C . An agonist is a substance that initiates a physiological response when combined with a receptor. In the case of Cassiaside B2, it binds to the 5-HT2C receptors, mimicking the appetite suppression effects of lorcaserin . It also inhibits the activity of PTP1B and hMAO-A , thereby modulating their respective signaling pathways.

Biochemical Pathways

The primary biochemical pathway affected by Cassiaside B2 is the serotonin signaling pathway via the 5-HT2C receptor . By acting as an agonist, Cassiaside B2 can influence this pathway and potentially suppress appetite . The inhibition of PTP1B and hMAO-A can also impact various cellular signaling pathways, including those involved in metabolism .

Result of Action

The molecular and cellular effects of Cassiaside B2’s action primarily involve the modulation of appetite through its agonistic action on the 5-HT2C receptor . This can potentially lead to weight management benefits . The inhibition of PTP1B and hMAO-A can also have various cellular effects, given their roles in cellular signaling and metabolism .

Safety and Hazards

生化学分析

Biochemical Properties

Cassiaside B2 plays a crucial role in various biochemical reactions. It is known to interact with several enzymes and proteins, including protein tyrosine phosphatase 1B (PTP1B) and human monoamine oxidase A (hMAO-A) . Cassiaside B2 acts as an inhibitor of these enzymes, thereby modulating their activity. Additionally, it functions as an agonist of the serotonin receptor 5-HT2C, which is involved in regulating mood, appetite, and other physiological processes . The interactions between Cassiaside B2 and these biomolecules are primarily mediated through hydrogen bonding and hydrophobic interactions, which stabilize the binding of Cassiaside B2 to the active sites of the enzymes and receptors.

Cellular Effects

Cassiaside B2 exerts various effects on different types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, Cassiaside B2 modulates the activity of the serotonin receptor 5-HT2C, leading to changes in appetite and mood regulation . Additionally, it has been reported to possess neuroprotective effects by reducing inflammation and oxidative stress in neuronal cells . Cassiaside B2 also exhibits antidiabetic properties by enhancing insulin sensitivity and promoting glucose uptake in insulin-resistant cells . These effects are mediated through the modulation of key signaling pathways, including the insulin signaling pathway and the inflammatory response pathway.

Molecular Mechanism

The molecular mechanism of action of Cassiaside B2 involves its binding interactions with specific biomolecules. As an inhibitor of protein tyrosine phosphatase 1B and human monoamine oxidase A, Cassiaside B2 binds to the active sites of these enzymes, thereby preventing their normal catalytic activity . This inhibition leads to the modulation of downstream signaling pathways, resulting in various physiological effects. Additionally, as an agonist of the serotonin receptor 5-HT2C, Cassiaside B2 binds to the receptor and activates it, leading to changes in cellular signaling and gene expression . These binding interactions are primarily mediated through hydrogen bonds and hydrophobic interactions, which stabilize the complex formed between Cassiaside B2 and its target biomolecules.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Cassiaside B2 have been observed to change over time. Studies have shown that Cassiaside B2 is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to Cassiaside B2 can lead to changes in cellular function, including alterations in gene expression and metabolic activity . These effects are likely due to the sustained inhibition of key enzymes and receptors, which can lead to cumulative changes in cellular signaling and metabolism.

Dosage Effects in Animal Models

The effects of Cassiaside B2 vary with different dosages in animal models. At low to moderate doses, Cassiaside B2 has been shown to exhibit beneficial effects, including antidiabetic, neuroprotective, and hepatoprotective activities . At high doses, Cassiaside B2 can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects are likely due to the saturation of metabolic pathways and the accumulation of Cassiaside B2 in tissues, leading to cellular damage and dysfunction.

Metabolic Pathways

Cassiaside B2 is involved in several metabolic pathways, including those related to carbohydrate metabolism and neurotransmitter regulation . It interacts with enzymes such as protein tyrosine phosphatase 1B and human monoamine oxidase A, which play key roles in these pathways . By inhibiting these enzymes, Cassiaside B2 modulates the flux of metabolites and the levels of key intermediates, thereby influencing overall metabolic activity. Additionally, Cassiaside B2’s role as a serotonin receptor agonist further implicates it in the regulation of neurotransmitter levels and signaling .

Transport and Distribution

Within cells and tissues, Cassiaside B2 is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the movement of Cassiaside B2 across cellular membranes and its accumulation in specific cellular compartments. The distribution of Cassiaside B2 is influenced by its chemical properties, including its hydrophilicity and molecular size, which affect its ability to diffuse through biological membranes .

Subcellular Localization

Cassiaside B2 is localized in various subcellular compartments, including the cytoplasm and the nucleus . Its activity and function are influenced by its localization, as it interacts with different biomolecules in these compartments. For instance, in the cytoplasm, Cassiaside B2 interacts with enzymes such as protein tyrosine phosphatase 1B, while in the nucleus, it may influence gene expression by modulating the activity of transcription factors . The subcellular localization of Cassiaside B2 is likely directed by specific targeting signals and post-translational modifications that guide its transport to different cellular compartments.

特性

IUPAC Name |

6-[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-5-hydroxy-8-methoxy-2-methylbenzo[g]chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H52O25/c1-11-3-14(42)22-15(58-11)5-12-4-13(55-2)6-16(21(12)27(22)47)59-38-32(52)29(49)24(44)19(62-38)10-57-37-34(54)35(26(46)18(8-41)61-37)64-39-33(53)30(50)25(45)20(63-39)9-56-36-31(51)28(48)23(43)17(7-40)60-36/h3-6,17-20,23-26,28-41,43-54H,7-10H2,1-2H3/t17-,18-,19-,20-,23-,24-,25-,26-,28+,29+,30+,31-,32-,33-,34-,35+,36-,37-,38-,39+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFJDWELARBQGBQ-PFLZFKCOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=C(C3=C(C=C(C=C3C=C2O1)OC)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)OC6C(C(C(C(O6)COC7C(C(C(C(O7)CO)O)O)O)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)C2=C(C3=C(C=C(C=C3C=C2O1)OC)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H52O25 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

920.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: What is the structure of Cassiaside B2 and what is its significance?

A1: Cassiaside B2 is a naphthopyrone glycoside. Its structure consists of a rubrofusarin aglycone with a chain of four glucose molecules attached at the 6-position. [, , ] This unique structure contributes to its biological activities, making it an interesting target for scientific investigation.

Q2: Can Cassiaside B2 be used as a marker for quality control of Semen Cassiae?

A3: Yes, studies show that Cassiaside B2, along with other major compounds, can be successfully used in a standardized reference extract for quality control of Semen Cassiae. [] This approach offers a practical and reliable method for ensuring the consistency and quality of this traditional Chinese medicine.

Q3: Does the presence of glucose molecules in Cassiaside B2 influence its biological activity?

A4: Yes, research comparing rubrofusarin and its glycosylated derivatives, including Cassiaside B2, revealed that the presence of glucose molecules can impact bioactivity. [] Specifically, while rubrofusarin demonstrated potent inhibitory activity against PTP1B and hMAO-A enzymes, its glycosides, including Cassiaside B2, showed reduced activity. This suggests that the aglycone moiety plays a crucial role in the observed inhibitory effects, and glycosylation may modulate these interactions.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Butyl-5-methylsulfinyl-3-[[4-[2-(propylcarbamoylsulfamoyl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid](/img/structure/B1248476.png)